molecular formula C8H7BrO B067905 6-Bromo-2,3-dihydrobenzofuran CAS No. 189035-22-1

6-Bromo-2,3-dihydrobenzofuran

Numéro de catalogue B067905
Numéro CAS: 189035-22-1
Poids moléculaire: 199.04 g/mol
Clé InChI: BQWBDYZMUCSEHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of derivatives related to 6-Bromo-2,3-dihydrobenzofuran has been explored through various methods. One approach involves the protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans, providing a shorter route for the synthesis of several natural products and their analogues (Sivaraman et al., 2019). Another method includes the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide, highlighting the versatility of these compounds in synthetic chemistry (Furst et al., 2020).

Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dihydrobenzofuran derivatives has been elucidated through various analytical techniques. For example, the structure of six organic acid–base adducts from 6-bromobenzo[d]thiazol-2-amine and acidic compounds was characterized by X-ray diffraction analysis, revealing the presence of strong hydrogen bonds and other noncovalent interactions in the supramolecular assemblies (Jin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 6-Bromo-2,3-dihydrobenzofuran derivatives include palladium/TY-Phos-catalyzed asymmetric Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes, demonstrating the utility of these compounds in the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans (Tu et al., 2023). Another example is the intramolecular carbolithiation of allyl o-lithioaryl ethers, which provides a new enantioselective synthesis route for functionalized 2,3-dihydrobenzofurans (Barluenga et al., 2005).

Physical Properties Analysis

The physical properties of 6-Bromo-2,3-dihydrobenzofuran derivatives, such as melting points and crystal structures, have been characterized in detail through studies like the one on organic acid–base adducts, offering insights into their stability and supramolecular arrangements (Jin et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and synthesis potential, are highlighted in the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans. These compounds serve as highly functionalized intermediates for further chemical transformations, showcasing their versatility and utility in organic synthesis (Furst et al., 2020).

Applications De Recherche Scientifique

  • Anticancer Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Benzofuran derivatives have shown significant anticancer activities . For example, a certain substituted benzofuran was found to have significant cell growth inhibitory effects on different types of cancer cells .
    • Method : The compound was applied to various cancer cells, and the inhibition rates were measured .
    • Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
  • Antimicrobial Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .
    • Method : Benzofuran derivatives are designed and synthesized to target different clinically approved targets .
    • Results : Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents .
  • Halogenation and Nitration in Benzofurans

    • Field : Organic Chemistry.
    • Application : Bromination of certain benzofurans leads to derivatives like 4-bromo and 4,6-dibromo.
    • Method : The bromination process involves the addition of bromine to the benzofuran compound.
    • Results : The bromination results in hydrogen atom replacement in specific positions.
  • Anti-Hepatitis C Virus Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Method : The compound was tested against the hepatitis C virus .
    • Results : The compound showed promising results in inhibiting the hepatitis C virus .
  • Anticancer Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
    • Method : These compounds were designed and synthesized to target different clinically approved targets .
    • Results : These compounds have shown significant anticancer activities .
  • Halogenation and Transition-Metal Catalysed Coupling Reactions

    • Field : Organic Chemistry .
    • Application : Halogenated DHBs (dihydrobenzofurans), which can then be further elaborated via traditional transition-metal catalysed coupling reactions .
    • Method : The process involves the addition of halogens to the benzofuran compound .
    • Results : The halogenation results in the construction of complex benzofuran ring systems .
  • Natural Source and Bioactivity

    • Field : Natural Product Chemistry .
    • Application : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • Method : These compounds are isolated from natural sources and their bioactivities are tested .
    • Results : Benzofuran compounds have shown potential as natural drug lead compounds .
  • Synthesis of Polycyclic Benzofuran Compounds

    • Field : Organic Chemistry .
    • Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
    • Method : This method is an excellent approach for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Results : The method results in the construction of complex benzofuran ring systems .
  • Antibacterial Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Benzofuran and its derivatives are found to be suitable structures for developing new therapeutic agents against deadly microbes .
    • Method : Benzofuran derivatives are designed and synthesized to target different clinically approved targets .
    • Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Safety And Hazards

This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

Orientations Futures

Benzofuran compounds, including 6-Bromo-2,3-dihydrobenzofuran, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .

Propriétés

IUPAC Name

6-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBDYZMUCSEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460146
Record name 6-bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dihydrobenzofuran

CAS RN

189035-22-1
Record name 6-bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 0.25M solution of 6-bromo-2,3-dihydrobenzofuran was prepared in dioxane. A 0.30M solution of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate was also prepared in dioxane. Lastly, a 1.00M solution of K3PO4 was prepared in water. In a vial was added 400 uL of the 0.30M dioxane solution of 6-bromo-2,3-dihydrobenzofuran (100 umol, 1.00 eq). 400 uL of the 0.25M dioxane solution of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (120 umol, 1.20 eq) was then added followed by the addition of 200 uL of the 1.00M aqueous solution of K3PO4 (200 umol, 2.00 eq). Under nitrogen atmosphere was added (1,1′-bis(di-tert-butylphosphino) ferrocene palladium dichloride (3.9 mg, 6.0 umol, 0.06 eq). The vial was caped and shook for 2 hours at 120° C. The reaction was filtered and concentrated by Speedvac. The residue was washed with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (1 mL, 3×). The organic layer was collected and dried over anhydrous sodium sulfate, filtered, and concentrated to give crude methyl 6-chloro-5-(2,3-dihydrobenzofuran-6-yl)-1H-indole-3-carboxylate. To the crude intermediate was added anhydrous tetrahydrofuran (1.5 mL) followed by Me3SiOK (128 mg, 1000 umol, 10.0 eq). The vial was capped and shaken at 80° C. for 16 hours. The reaction was concentrated by Speedvac and the residue was purified by preparative HPLC to provide the title compound. MS (ES+) 314 (M+H)+. Retention time: 2.56 min. Column: Agella Venusil ASB dC18 150×21.2 mm, 5 μm. Modifier: TFA 0.225%. Gradient: 66% H2O/34% MeCN linear to 36% H2O/64% MeCN over 10.0 min., HOLD at 100% MeCN to 1.0 min. Flow: 30.0 mL/min.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.9 mg
Type
catalyst
Reaction Step Two
Quantity
120 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 μmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
200 μmol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1,4-dibromo-2-(2-bromoethoxy)benzene (136) (922 mg, 2.57 mmol) was dissolved in 25 ml dry THF. After cooled down to −78° C., a solution of 2.5M n-BuLi (1.23 ml, 1.2 q) in hexane was added dropwise. The reaction mixture was stirred at −78° C. for 4 h before poured into ice-water. After extracted twice with ethyl acetate, the org. phase was washed with brine, dried over sodium sulfate and then concentrated to give 504 mg (purity ca 80%) 6-bromo-2,3-dihydrobenzo[b]furan (137) as dark brow oil which was used directly for further reaction.
Quantity
922 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 2
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 4
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-dihydrobenzofuran
Reactant of Route 6
6-Bromo-2,3-dihydrobenzofuran

Citations

For This Compound
8
Citations
RJ Alabaster, IF Cottrell, D Hands, GR Humphrey… - …, 1989 - thieme-connect.com
The synthesis of 6-(3-aryl-2-propenyl)-2, 3-dihydro-5-hydroxybenzofuran derivatives by cross coupling between 6-bromo-2, 3-dihydro-benzofurans and cinnamyl halides via organo-…
Number of citations: 15 www.thieme-connect.com
ZJ Song, M Zhao, L Frey, J Li, L Tan, CY Chen… - Organic …, 2001 - ACS Publications
A practical, chromotography-free asymmetric synthesis was developed for the large scale preparation of an endothelin receptor antagonist 2. This synthesis includes a new efficient …
Number of citations: 34 pubs.acs.org
SH Kim, A Bajji, R Tangallapally… - Journal of medicinal …, 2012 - ACS Publications
Modulation of Hsp90 (heat shock protein 90) function has been recognized as an attractive approach for cancer treatment, since many cancer cells depend on Hsp90 to maintain …
Number of citations: 49 pubs.acs.org
Y Kato, K Niiyama, H Jona, S Okada, A Akao… - Chemical and …, 2002 - jstage.jst.go.jp
An asymmetric synthesis of a selective endothelin A receptor antagonist 1b is described. Asymmetric conjugate addition of aryllithium derived from 18 to the chiral oxazoline 17 followed …
Number of citations: 29 www.jstage.jst.go.jp
J Poon, J Yan, K Jorner, H Ottosson… - … A European Journal, 2018 - Wiley Online Library
2‐Aryltellurophenols substituted in the aryltelluro or phenolic parts of the molecule were prepared by lithiation of the corresponding tetrahydropyran‐protected 2‐bromophenol, followed …
H Lyu, I Kevlishvili, X Yu, P Liu, G Dong - Science, 2021 - science.org
Mild methods to cleave the carbon-oxygen (C−O) bond in alkyl ethers could simplify chemical syntheses through the elaboration of these robust, readily available precursors. Here we …
Number of citations: 50 www.science.org
B Takahashi, H Funami, T Iwaki, H Maruoka… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of 2-alkylamino nicotinamide analogs was prepared as orally active ghrelin receptor (ghrelinR) inverse agonists. Starting from compound 1, oral bioavailability was improved by …
Number of citations: 12 www.sciencedirect.com
S Ke, H Liao, H Qin, Y Wang, Y Li - The Journal of Organic …, 2023 - ACS Publications
Benzocyclic boronates have attracted increasing research interest in drug chemistry and organic synthesis in recent years. Herein, we report a facile access to benzocyclic boronates …
Number of citations: 4 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.